Ethyl 3-(4-aminophenyl)propanoate

Descripción general

Descripción

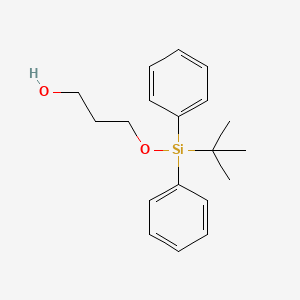

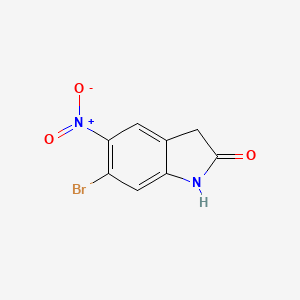

Ethyl 3-(4-aminophenyl)propanoate is a chemical compound that is part of a broader class of organic molecules with potential applications in various fields, including medicinal chemistry and materials science. The compound features an aromatic ring with an amino group, which is linked to a propanoate ester moiety. This structure is indicative of its potential reactivity and the ability to participate in a variety of chemical transformations.

Synthesis Analysis

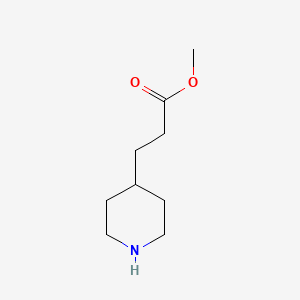

The synthesis of related compounds has been demonstrated in several studies. For instance, a short and effective synthesis of ethyl 3-(3-aminophenyl)propanoate was reported using a tandem Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde with Meldrum's acid followed by reduction and simultaneous esterification . This method showcases the versatility of certain reagents and conditions in synthesizing amino acid esters.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 3-(4-aminophenyl)propanoate has been elucidated using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined, revealing an orthorhombic space group and the presence of intramolecular N–H…O hydrogen bonds . These structural insights are crucial for understanding the physical properties and reactivity of such compounds.

Chemical Reactions Analysis

The chemical reactivity of ethyl esters with amino and cyano functionalities has been explored in various contexts. Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is one such reaction, which allows for the synthesis of hydroxamic acids and ureas from carboxylic acids without racemization . These reactions highlight the potential of ethyl 3-(4-aminophenyl)propanoate to undergo transformations that could be useful in synthesizing biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to ethyl 3-(4-aminophenyl)propanoate can be inferred from their molecular structure and intermolecular interactions. For instance, the supramolecular assembly of (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate was studied, revealing a three-dimensional network stabilized by hydrogen bonds and π–π stacking interactions . Such properties are indicative of the potential behavior of ethyl 3-(4-aminophenyl)propanoate in the solid state and its solubility characteristics.

Aplicaciones Científicas De Investigación

Synthesis Techniques

- Ethyl 3-(3-aminophenyl)propanoate has been synthesized effectively through a tandem Knoevenagel condensation/alkylidene reduction process, followed by stannous chloride reduction in ethanol, which also enables simultaneous esterification (Nagel, Radau, & Link, 2011).

- The synthesis of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate and its enantiomers through enantioselective N-acylation using Candida antarctica lipase A in neat butyl butanoate has been demonstrated (Solymár, Kanerva, & Fülöp, 2004).

Chemical Interactions and Properties

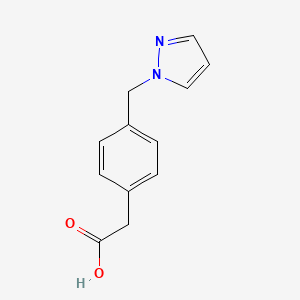

- Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate shows rare non-hydrogen bonding interactions of N⋯π and O⋯π types in crystal packing, highlighting unique chemical interaction characteristics (Zhang, Wu, & Zhang, 2011).

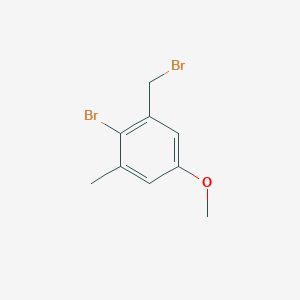

- A study of two polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride employed spectroscopic and diffractometric techniques, revealing challenges in analytical characterization due to their similar spectra and diffraction patterns (Vogt et al., 2013).

Pharmaceutical Synthesis Applications

- Ethyl 3-[(4-methylamino-3-nitrobenzoyl)(pyridin-2-yl)amino]propanoate was synthesized in the preparation of Dabigatran Etexilate, a pharmaceutical compound (Huansheng, 2013).

Electrochemical Studies

- The electroreductive radical cyclization of ethyl 2-bromo-3-allyloxy- and 3-(propargyloxy)propanoates catalyzed by (Tetramethylcyclam)nickel(I) was studied, indicating potential in electrochemical applications (Esteves et al., 2005).

Biocatalysis and Enantioselectivity

- A biocatalytic process using Methylobacterium Y1-6 demonstrated the stereoselective hydrolysis of compounds with 3-amino-3-phenyl-propanoate ester, contributing to pharmaceutical intermediates research (Li et al., 2013).

Mecanismo De Acción

Target of Action

Ethyl 3-(4-aminophenyl)propanoate primarily targets Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Mode of Action

It is believed to interact with its targets, carbonic anhydrase 1 and 2, leading to changes in their activity

Biochemical Pathways

Given its targets, it may influence pathways related to ph regulation and carbon dioxide transport .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 3-(4-aminophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXFMPAUGJAIHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439945 | |

| Record name | Ethyl 3-(4-aminophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-aminophenyl)propanoate | |

CAS RN |

7116-44-1 | |

| Record name | Ethyl 3-(4-aminophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(tert-Butoxycarbonyl)(2-propynyl)amino]acetic acid](/img/structure/B1336638.png)

![[(2R,3S,4R,5R,6R)-5-Acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B1336653.png)

![2-[4-(pyrrol-1-ylmethyl)phenyl]acetic Acid](/img/structure/B1336659.png)